molecular formula C26H23N3O4S B2959219 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-77-0

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2959219
CAS No.: 532969-77-0
M. Wt: 473.55
InChI Key: FYNMBGDETAILFU-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C27H27N3O4S and a molecular weight of 489.59 g/mol . This complex synthetic molecule features a benzo[d][1,3]dioxol-5-yl group, a structural motif found in compounds with documented research applications in oncology . For instance, derivatives containing this group have been investigated for their ability to inhibit the P-glycoprotein (P-gp/ABCB1) efflux pump . Inhibiting this pump can potentially overcome multidrug resistance (MDR) in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents like doxorubicin . Furthermore, structurally related compounds have shown selective toxicity towards tumor cells under conditions of glucose starvation , a common feature in the solid tumor microenvironment, by targeting mitochondrial function . These research areas highlight the compound's potential value as a tool for studying cancer metabolism and multidrug resistance mechanisms. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c30-25(28-19-10-11-22-23(14-19)33-17-32-22)16-34-24-15-29(21-9-5-4-8-20(21)24)13-12-27-26(31)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNMBGDETAILFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on current research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an indole derivative, and a benzamide group. The synthesis typically involves multi-step reactions starting from simpler precursors, which may include:

  • Formation of the benzo[d][1,3]dioxole framework.
  • Introduction of the indole moiety through coupling reactions.
  • Final assembly into the benzamide structure.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit notable antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 0.98 μg/mL against MRSA and 7.80 μg/mL against other Gram-positive bacteria .
  • Antifungal Activity : The compound also displayed antifungal properties against Candida albicans with MIC values indicating moderate activity .

2.2 Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cytotoxicity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines with IC50 values in the micromolar range. For instance, certain derivatives exhibited significant antiproliferative effects against A549 lung cancer cells .
  • Mechanisms of Action : The mechanisms may involve the induction of apoptosis and inhibition of angiogenesis, as suggested by studies on related compounds .

2.3 Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored, with some derivatives showing moderate inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes .

3.1 Study on Antimicrobial Properties

In a comparative study involving several synthesized indole derivatives, this compound showed superior activity against biofilm formation in staphylococci compared to standard antibiotics like amikacin . This suggests its potential use in treating infections associated with biofilms.

3.2 Study on Cytotoxic Effects

A study highlighted the cytotoxic effects of this compound on various cancer cell lines, noting a preferential suppression of rapidly dividing cells over slower-growing fibroblasts. This selectivity indicates its potential as a targeted cancer therapeutic .

4. Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialMRSA0.98 μg/mL
AntifungalCandida albicans7.80 μg/mL
CytotoxicityA549 (lung cancer)<10 μM
COX-II Inhibition-IC50 = 0.52 μM

5. Conclusion

This compound exhibits promising biological activities across multiple domains including antimicrobial and anticancer effects. Its diverse mechanisms suggest that it could be further developed into a therapeutic agent for various diseases. Continued research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substituents

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
  • Structure : Pyridazine and thiophene carboxamide replace the indole and benzamide groups.
  • Properties : Molecular weight 414.5 g/mol, SMILES: O=C(CSc1ccc(NC(=O)c2cccs2)nn1)Nc1ccc2c(c1)OCO2 .
  • Activity : While biological data are unavailable, the pyridazine-thiophene system may enhance binding to kinase targets compared to the indole-benzamide framework.
N-Allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
  • Structure : Contains an imidazole ring with a hydroxymethyl group and allyl-acetamide chain.
  • Properties : Molecular weight 404.4 g/mol, SMILES: C=CCNC(=O)Cn1c(CO)cnc1SCC(=O)Nc1ccc2c(c1)OCO2 .
  • Activity : The imidazole moiety could improve solubility and metal coordination, contrasting with the indole’s planar aromaticity.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
  • Structure : Features a benzylsulfonyl-indole group instead of a thioether-linked acetamide.
  • Properties : Molecular weight 462.5 g/mol, SMILES: O=C(Cn1cc(S(=O)(=O)Cc2ccccc2)c2ccccc21)NCc1ccc2c(c1)OCO2 .

Functional Analogues with Benzamide-Indole-Thioether Scaffolds

Compound 12 Series (12c–12h)
  • Structure : Benzamide derivatives with benzooxazole-thioether substituents (e.g., 12c: cyclopentyl; 12d: tert-butyl).
  • Activity : Demonstrated cytotoxicity against HepG2 cells (IC50: 12c = 8.2 µM; 12d = 10.5 µM). Apoptosis induction via BAX upregulation (12c: 2.1-fold) and Bcl-2 suppression (12c: 0.4-fold) .
  • Comparison : The benzooxazole-thioether system in 12c–12h shows higher cytotoxicity than benzodioxole-containing analogues, likely due to enhanced electron-withdrawing effects.
D14–D20 Series
  • Structure : (2E,4E)-penta-2,4-dienamide backbone with benzodioxole and aryloxy groups.
  • Properties :
    • D14: Yield 13.7%, m.p. 208.9–211.3°C.
    • D20: Yield 24.8%, m.p. 182.9–185.0°C .
  • Comparison : The conjugated diene in D14–D20 may improve membrane permeability compared to the saturated ethyl chain in the target compound.
Anticancer Activity
  • Compound 12c : IC50 = 8.2 µM (HepG2), Caspase-3 activation (1.8-fold) .
  • 2-Azetidinone Derivatives: Compound 17 (MCF7 IC50 = 18.4 µM) .
  • Target Compound: Predicted activity may align with 12c due to shared thioether-benzamide motifs but could be less potent than 2-azetidinones due to rigidity differences.
Antimicrobial Activity
  • Benzimidazole Analogues : Compound W1 showed MIC = 2 µg/mL against S. aureus .
  • Target Compound : Lacks the benzimidazole’s metal-chelating N-atoms, likely reducing antimicrobial efficacy.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~450 (estimated) N/A Indole, thioether, benzodioxole
12c (Compound 12 series) 413.5 N/A Benzooxazole, thioether
D14 434.5 208.9–211.3 Conjugated diene, benzodioxole
N-Allyl derivative () 404.4 N/A Imidazole, hydroxymethyl

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